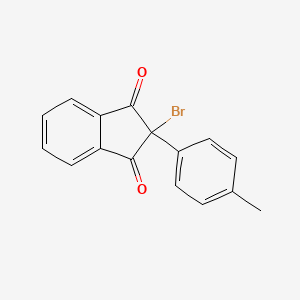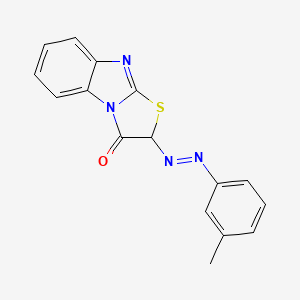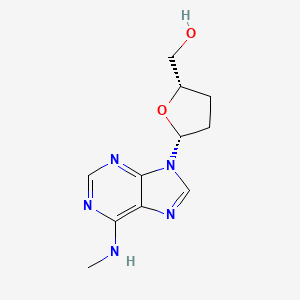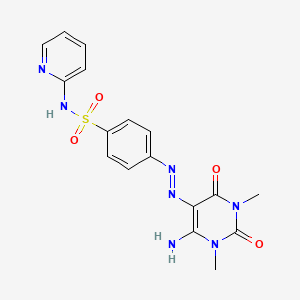
4-((E)-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)-N-pyridin-2-ylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((E)-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)-N-pyridin-2-ylbenzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, which is a characteristic functional group in azo compounds, known for their vibrant colors and applications in dye chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)-N-pyridin-2-ylbenzenesulfonamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of a primary aromatic amine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as a pyridine derivative, under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Diazotization: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Automated Coupling: Employing automated systems to precisely control the addition of reagents and maintain optimal reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry
Dye Chemistry: The compound’s azo group makes it suitable for use in dye chemistry, where it can be used to synthesize various dyes with specific color properties.
Photovoltaic Materials:
Biology and Medicine
Therapeutic Uses: Azo compounds, including this one, have been studied for their potential therapeutic uses, such as antineoplastic, antioxidant, and anti-inflammatory activities.
Industry
Textile Industry: Used in the production of dyes for textiles, providing vibrant and stable colors.
Material Science: Employed in the development of new materials with specific electronic and optical properties.
作用機序
The compound exerts its effects primarily through its diazenyl group, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Electron Transfer: The diazenyl group can facilitate electron transfer processes, making the compound useful in photovoltaic applications.
Enzyme Inhibition: In biological systems, the compound may inhibit specific enzymes, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
4-((4-Aminophenyl)diazenyl)benzenesulfonic acid: Another azo compound with similar structural features but different applications.
(E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione: Known for its photovoltaic properties.
Uniqueness
4-((E)-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)-N-pyridin-2-ylbenzenesulfonamide stands out due to its unique combination of a diazenyl group with a pyridine and sulfonamide moiety, providing a distinct set of chemical and physical properties that make it versatile for various applications.
特性
CAS番号 |
29822-09-1 |
|---|---|
分子式 |
C17H17N7O4S |
分子量 |
415.4 g/mol |
IUPAC名 |
4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H17N7O4S/c1-23-15(18)14(16(25)24(2)17(23)26)21-20-11-6-8-12(9-7-11)29(27,28)22-13-5-3-4-10-19-13/h3-10H,18H2,1-2H3,(H,19,22) |
InChIキー |
NATXRYYJPJNDGJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


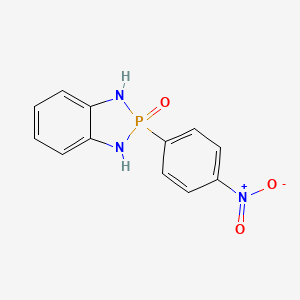
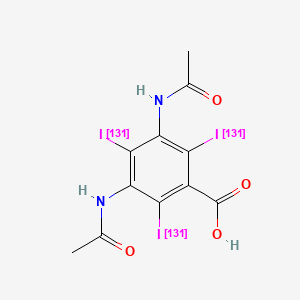

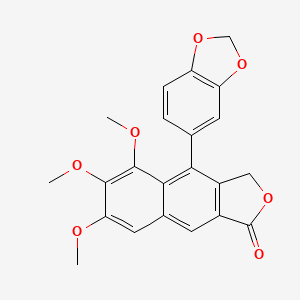

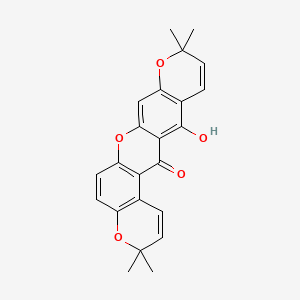
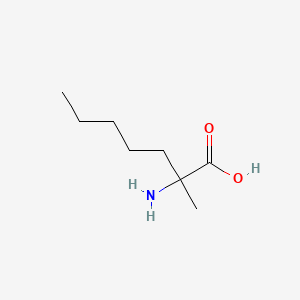
![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)


